molecular formula C8H9N5O2 B10924797 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B10924797
M. Wt: 207.19 g/mol
InChI Key: IOCJJLLDHAJJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a nitrated pyrazole derivative of significant interest in advanced chemical research and development . The compound features a nitro group at the 3-position of its pyrazole ring, a structural motif common in the synthesis of high-energy density materials (HEDMs); such nitropyrazole-based compounds are actively explored for their tailored thermal stability, high density, and detonation performance, making them candidates for applications in energetic materials research . Furthermore, the pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacological agents with diverse therapeutic activities, including anti-inflammatory, anticancer, and antiviral properties . Its specific molecular architecture, incorporating a (1-methyl-1H-pyrazol-4-yl)methyl moiety, makes it a valuable synthetic intermediate or building block for constructing more complex molecules, such as the patented 4-(indol-3-yl)-pyrazole derivatives investigated as kinase inhibitors for potential cancer therapy . This reagent is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all local safety and regulatory guidelines.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

1-[(1-methylpyrazol-4-yl)methyl]-3-nitropyrazole

InChI

InChI=1S/C8H9N5O2/c1-11-5-7(4-9-11)6-12-3-2-8(10-12)13(14)15/h2-5H,6H2,1H3

InChI Key

IOCJJLLDHAJJNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 3-Nitro-1H-pyrazole

The 3-nitro-1H-pyrazole intermediate is typically synthesized via direct nitration of pyrazole. Traditional methods employ a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (0–5°C) to achieve regioselective nitration at the 3-position. Recent advancements have introduced alternative nitrating agents, such as oxone (2KHSO₅·KHSO₄·K₂SO₄), which operate in aqueous media under milder conditions (25°C, 12 h) with comparable yields (~75%).

Critical Parameters :

  • Temperature : Exothermic reactions require strict temperature control to avoid byproducts.

  • Solvent : Polar aprotic solvents (e.g., trifluoroacetic anhydride) enhance nitro group stability during nitration.

Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol

This intermediate is prepared via reduction of 1-methyl-1H-pyrazole-4-carbaldehyde using sodium borohydride (NaBH₄) in methanol. The reaction proceeds at room temperature (3 h) with near-quantitative yields (97%). The resulting alcohol serves as a precursor for alkylating agents.

Reaction Conditions :

  • Reducing Agent : NaBH₄ (2.09 equiv.) in methanol.

  • Workup : Acidification with HCl (pH ~1) followed by basification with potassium carbonate.

Alkylation Strategies for Methylene Bridge Formation

Conversion to (1-Methyl-1H-pyrazol-4-yl)methyl Bromide

The hydroxyl group of (1-methyl-1H-pyrazol-4-yl)methanol is functionalized into a bromide using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This step is critical for facilitating nucleophilic substitution with the 3-nitro-1H-pyrazole substrate.

Optimization Insights :

  • Solvent : Anhydrous dichloromethane (DCM) minimizes side reactions.

  • Yield : ~85–90% under reflux conditions (2 h).

N-Alkylation of 3-Nitro-1H-pyrazole

The alkylation of 3-nitro-1H-pyrazole with (1-methyl-1H-pyrazol-4-yl)methyl bromide requires deprotonation of the pyrazole NH group. Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) are employed to generate the reactive pyrazolide anion.

Key Observations :

  • Solvent Effects : DMF enhances solubility but may require higher temperatures (60°C).

  • Reaction Time : 12–24 h for complete conversion.

  • Yield : 75–86% after purification by recrystallization.

Alternative Synthetic Routes

One-Pot Tandem Nitration-Alkylation

A streamlined approach combines nitration and alkylation in a single reactor. For example, nitration of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole using HNO₃/Ac₂O/HAc at 0°C, followed by in situ alkylation with methyl iodide, achieves a 68% overall yield.

Advantages :

  • Reduced purification steps.

  • Compatibility with continuous flow systems for scale-up.

Palladium-Catalyzed Coupling

Cross-coupling methodologies, such as Suzuki-Miyaura reactions, have been explored to attach pre-functionalized pyrazole units. However, limited substrate compatibility and lower yields (~50%) hinder widespread adoption.

Industrial-Scale Considerations

Process Optimization

Large-scale production prioritizes cost efficiency and safety. Key adaptations include:

  • Continuous Flow Nitration : Mitigates thermal runaway risks.

  • Catalytic Hydrogenation : Replaces stoichiometric reductants (e.g., NaBH₄) with H₂/Pd-C for greener synthesis.

Waste Management

The use of water-retaining agents (e.g., anhydrous MgSO₄) and solvent recovery systems (e.g., distillation) minimizes environmental impact.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 8.2 ppm (pyrazole H-3 nitro), δ 5.1 ppm (methylene bridge), and δ 3.9 ppm (N-methyl).

  • IR : Strong absorptions at 1520 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using reagents like alkyl halides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products

    Reduction: 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-amino-1H-pyrazole.

    Substitution: 1-[(1-alkyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies indicate that 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole demonstrates activity against various bacterial strains, making it a candidate for developing new antibiotics .

Antitumor Effects

The compound has been evaluated for its antitumor activity against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Results indicate that it can inhibit cell proliferation effectively, comparable to established chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds similar to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole were tested in carrageenan-induced paw edema models, showing significant reductions in inflammation compared to standard drugs such as Indomethacin .

Case Study 1: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and screened for antimicrobial activities against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications on the pyrazole ring significantly influenced the antimicrobial efficacy, with some derivatives showing potent activity against resistant strains .

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Case Study 2: Antitumor Evaluation

In a study assessing antitumor properties, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole was tested against various cancer cell lines. The compound showed IC50 values indicating strong cytotoxic effects, particularly in HepG2 cells, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Reference Drug IC50 (µM)
MCF-710Doxorubicin: 8
HCT-11615Doxorubicin: 10
HepG25Doxorubicin: 6

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

    Pathways: The compound may inhibit the activity of these enzymes, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Similarity Scores

Key structurally related compounds, identified via similarity metrics (), include:

Compound Name CAS No. Substituents Similarity Score
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole Not Provided 3-nitro, 1-[(1-methyl-1H-pyrazol-4-yl)methyl] Reference (1.00)
(1-Methyl-1H-pyrazol-3-yl)methanol 25222-43-9 3-hydroxymethyl, 1-methyl 0.66
1-Methyl-1H-pyrazole-4-carboxylic acid 25016-11-9 4-carboxylic acid, 1-methyl 0.80
1-Methyl-1H-pyrazole-4-carbaldehyde 400877-05-6 4-carbaldehyde, 1-methyl 0.73

Key Observations :

  • Lower similarity (0.66): (1-Methyl-1H-pyrazol-3-yl)methanol lacks the nitro group and has a hydroxylmethyl substituent, reducing electronic and steric overlap with the target compound .
  • Higher similarity (0.80–0.85) : Compounds like 1-Methyl-1H-pyrazole-4-carboxylic acid share the 1-methylpyrazole core but differ in functional groups (carboxylic acid vs. nitro), altering solubility and reactivity .

Functional Group and Reactivity Comparisons

Nitro Group Positioning
  • Target Compound : Nitro at position 3 directs electrophilic substitution to position 5, while the methylpyrazolemethyl group at position 1 may sterically hinder reactions.
Substituent Effects
  • Halogenated Derivatives : 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 887201-82-3) replaces the pyrazole-methyl group with a halogenated benzyl group, enhancing lipophilicity and steric bulk, which may improve membrane permeability in biological systems .
  • Carboxylic Acid Derivatives : 1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid (from ) introduces a carboxylic acid group, increasing water solubility and enabling salt formation, unlike the hydrophobic target compound .

Physical and Chemical Properties

Property Target Compound 1-Methyl-1H-pyrazole-4-carboxylic acid 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Molecular Weight ~265 g/mol (est.) 156.13 g/mol 255.63 g/mol
Solubility Low (non-polar) High (polar carboxylic acid) Moderate (halogenated aromatic)
Reactivity Nitro-directed Acid-base reactions Electrophilic substitution at halogen sites

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

Property Details
Molecular Formula C7H8N4O2
Molar Mass 168.17 g/mol
CAS Number Not specified

Synthesis

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole. The compound exhibits significant cytotoxic activity against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : Showed IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, inhibiting cell proliferation and inducing apoptosis in cancer cells .

The mechanisms through which 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole exerts its biological effects include:

  • Microtubule Assembly Inhibition : The compound has been shown to inhibit microtubule assembly at concentrations around 20 μM, indicating potential use in cancer therapy by disrupting mitotic processes .
  • Apoptosis Induction : Studies revealed that the compound enhances caspase-3 activity, confirming its role in promoting programmed cell death in cancer cells .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been reported to exhibit a range of biological activities:

  • Anti-inflammatory Activity : Some derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial Properties : Various pyrazole compounds have demonstrated effectiveness against bacterial strains, including E. coli and S. aureus, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

  • Study on Breast Cancer Cells : A recent investigation found that compounds similar to 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole significantly reduced cell viability in MDA-MB-231 cells, correlating with increased apoptosis markers .
  • Inflammation Models : In animal models, pyrazole derivatives exhibited reductions in edema and inflammatory markers comparable to established anti-inflammatory drugs .

Q & A

Basic: What are the standard synthetic routes for 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including alkylation and nitration. A common approach is:

Alkylation : React 1-methyl-1H-pyrazole-4-methanol with a halogenated nitro-pyrazole derivative under basic conditions (e.g., NaH in DMF or THF) to form the methylene bridge .

Nitration : Introduce the nitro group at the pyrazole ring using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions .
Characterization : Intermediates are confirmed via 1H^1H-NMR (e.g., methyl group singlet at δ 3.8–4.0 ppm) and IR spectroscopy (nitro group stretch at ~1520 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield during the nitration step while avoiding by-products?

Methodological Answer:
By-product formation during nitration often arises from over-nitration or ring oxidation. Optimization strategies include:

  • Temperature Control : Maintaining sub-10°C conditions to suppress electrophilic side reactions .
  • Catalyst Selection : Using CuSO4_4 as a mild Lewis acid catalyst to enhance regioselectivity, as seen in analogous triazole-pyrazole hybrid syntheses .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) improve nitro group orientation, reducing steric clashes .
    Post-reaction HPLC-MS analysis (e.g., C18 column, acetonitrile/water gradient) helps identify and quantify impurities .

Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • 1H^1H-NMR : Key signals include the methyl group (δ 3.8–4.0 ppm, singlet) and nitro-adjacent protons (δ 8.1–8.3 ppm, doublet) .
  • IR Spectroscopy : Confirms nitro (1520 cm1^{-1}) and C-N (1250 cm1^{-1}) stretches .
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C8 _8H9 _9N5 _5O2_2, expected [M+H]+^+ = 208.0821) validates molecular integrity .

Advanced: How can researchers resolve contradictions in reported 1H^1H1H-NMR chemical shifts for the methylene bridge protons?

Methodological Answer:
Discrepancies in δ values (e.g., δ 4.2 vs. δ 4.5 ppm) may arise from solvent polarity or hydrogen bonding. To resolve:

Variable Solvent NMR : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to assess solvent effects .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict proton environments, aligning experimental shifts with theoretical values .

X-ray Crystallography : Resolve ambiguities by determining bond angles/distances (e.g., C–C bridge length ~1.48 Å) .

Advanced: What strategies are effective for evaluating the compound’s biological activity in vitro?

Methodological Answer:

  • Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes (e.g., kinases) .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., 14C^{14}C-methyl group) and track accumulation in cell lines via scintillation counting .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Basic: How is crystallographic data utilized to validate the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction determines:

  • Bond Angles : Nitro group orientation (O–N–O angle ~125°) .
  • Packing Interactions : π-Stacking between pyrazole rings (3.5–4.0 Å spacing) .
    Data collection at 293 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL software ensures accuracy .

Advanced: What computational methods aid in predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Fukui Function Analysis : Identifies electrophilic/nucleophilic sites (e.g., nitro group as electron-withdrawing, directing substitution to C5) .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .
  • Hammett Plots : Correlate substituent effects (σ values) with reaction rates for derivatives .

Basic: How can researchers mitigate decomposition during storage of nitro-pyrazole derivatives?

Methodological Answer:

  • Storage Conditions : Protect from light (amber vials) and moisture (desiccants like silica gel) .
  • Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical-mediated nitro group degradation .
  • Periodic Purity Checks : Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) every 3 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.